molecular formula C6H12FN B13342025 Piperidine, 4-fluoro-2-methyl-

Piperidine, 4-fluoro-2-methyl-

Cat. No.: B13342025
M. Wt: 117.16 g/mol
InChI Key: YKJGQFJFDSSLBX-UHFFFAOYSA-N
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Description

Piperidine, 4-fluoro-2-methyl- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 4-fluoro-2-methyl- typically involves the fluorination of a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

Industrial production of Piperidine, 4-fluoro-2-methyl- often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety, especially when handling reactive fluorinating agents. Catalysts such as palladium or nickel may be used to facilitate the reactions and improve yields.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-fluoro-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, methyl iodide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine, 4-fluoro-2-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique pharmacokinetic properties imparted by the fluorine atom.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of Piperidine, 4-fluoro-2-methyl- involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound without fluorine and methyl substitutions.

    4-Fluoropiperidine: A fluorinated derivative without the methyl group.

    2-Methylpiperidine: A methylated derivative without the fluorine atom.

Uniqueness

Piperidine, 4-fluoro-2-methyl- is unique due to the combined presence of both fluorine and methyl groups, which significantly alters its chemical and physical properties compared to its analogs. The fluorine atom increases metabolic stability and modulates electronic properties, while the methyl group can influence the compound’s steric and hydrophobic characteristics.

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

4-fluoro-2-methylpiperidine

InChI

InChI=1S/C6H12FN/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4H2,1H3

InChI Key

YKJGQFJFDSSLBX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)F

Origin of Product

United States

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